molecular formula C13H23BO3 B6206626 4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane CAS No. 2246499-80-7

4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane

Cat. No.: B6206626
CAS No.: 2246499-80-7
M. Wt: 238.13 g/mol
InChI Key: LGYXAKVAXJGLGA-PKNBQFBNSA-N
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Description

4,4,5,5-Tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane is a boronic ester derivative with a unique cyclic ether substituent. Its molecular formula is C₁₃H₂₃BO₃, featuring a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a (2-methyloxan-4-ylidene)methyl group. The oxan (tetrahydropyran) ring introduces steric bulk and electronic effects due to the ylidene (double-bonded) methylene bridge .

Properties

CAS No.

2246499-80-7

Molecular Formula

C13H23BO3

Molecular Weight

238.13 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C13H23BO3/c1-10-8-11(6-7-15-10)9-14-16-12(2,3)13(4,5)17-14/h9-10H,6-8H2,1-5H3/b11-9+

InChI Key

LGYXAKVAXJGLGA-PKNBQFBNSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCOC(C2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCOC(C2)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method includes the reaction of pinacol with boronic acid in the presence of a dehydrating agent such as toluene or xylene under reflux conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is then cyclized to form the dioxaborolane ring.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as palladium or nickel complexes can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: It can be reduced to form borohydrides or other boron-containing compounds.

    Substitution: The methyloxan-4-ylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Boronic acids, borate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted dioxaborolanes.

Scientific Research Applications

Chemistry: In organic synthesis, 4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane is used as a building block for the synthesis of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds.

Biology and Medicine: The compound is used in the development of boron-containing drugs and diagnostic agents. Its ability to form stable complexes with biomolecules makes it valuable in medicinal chemistry for the design of enzyme inhibitors and receptor ligands.

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, which is crucial in its role as a catalyst or intermediate in chemical reactions. The dioxaborolane ring provides stability and enhances the compound’s reactivity by facilitating the formation of boronate esters.

Comparison with Similar Compounds

Structural Features

The substituent on the dioxaborolane ring critically determines properties. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Key Structural Features References
Target Compound (2-Methyloxan-4-ylidene)methyl C₁₃H₂₃BO₃ Cyclic ether with ylidene group; moderate steric hindrance
2-(4-Iodophenyl)-dioxaborolane 4-Iodophenyl C₁₂H₁₅BIO₂ Aryl group with electron-withdrawing iodine; planar geometry
(E)-4,4,5,5-Tetramethyl-2-styryl-dioxaborolane Styryl (C₆H₅-CH=CH) C₁₄H₁₉BO₂ Conjugated alkenyl system; enhances π-π interactions
2-Phenethyl-dioxaborolane Phenethyl (C₆H₅-CH₂CH₂) C₁₄H₂₁BO₂ Flexible alkyl chain; improved solubility in nonpolar solvents
2-(3-Methylsulfonylphenyl)-dioxaborolane 3-Methylsulfonylphenyl C₁₃H₁₉BO₄S Strong electron-withdrawing sulfonyl group; polarizable
2-(9-Anthryl)-dioxaborolane (AnthBpin) Anthracene C₂₀H₂₃BO₂ Polycyclic aromatic system; high rigidity and fluorescence

Key Observations :

  • The target compound 's oxan-ylidene group introduces a balance of steric bulk and moderate electron-donating effects, unlike the electron-withdrawing iodine or sulfonyl groups in other derivatives.
  • Styryl and anthracene derivatives prioritize conjugation for applications in optoelectronics, while phenethyl and octyl analogs focus on solubility .

Reactivity in Cross-Coupling Reactions

Dioxaborolanes are widely used in Suzuki-Miyaura couplings. Substituents influence reaction efficiency:

Compound Type Reactivity Profile Example Reaction Efficiency References
Aryl derivatives (e.g., 4-iodophenyl) High reactivity due to electron-deficient aryl rings; rapid transmetalation >90% yield in Suzuki couplings
Alkenyl derivatives (e.g., styryl) Moderate reactivity; prone to isomerization under basic conditions 60–80% yield in couplings
Alkyl derivatives (e.g., phenethyl) Low reactivity due to steric hindrance; requires strong bases 40–60% yield
Target compound Predicted intermediate reactivity; oxan-ylidene may stabilize transition states Not explicitly reported; inferred from structural analogs

Notable Findings:

  • Electron-withdrawing groups (e.g., iodine, sulfonyl) enhance oxidative addition in palladium-catalyzed reactions .
  • The target compound ’s cyclic ether may reduce hydrolysis susceptibility compared to alkenyl or alkyl derivatives, improving shelf life .

Contrasts :

  • Anthracene derivatives exhibit low solubility in nonpolar solvents due to rigid aromatic systems .
  • The target compound ’s oxan ring may improve solubility in ethers compared to purely alkyl-substituted analogs.

Biological Activity

4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, examining research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is C13H23BO3C_{13}H_{23}BO_3 with a molecular weight of approximately 238.13 g/mol. Its structure features a dioxaborolane ring, which is known for its reactivity and ability to form stable complexes with various biomolecules.

Structural Representation

PropertyValue
Molecular FormulaC₁₃H₂₃BO₃
Molecular Weight238.13 g/mol
CAS Number2246499-80-7
SMILESCC1OCCC(=CB2OC(C(O2)(C)C)(C)C)C1

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that boron-containing compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of key enzymes involved in cell proliferation.

Case Study: Breast Cancer Cells

A study conducted on breast cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways involved in survival and proliferation.

Antimicrobial Activity

The antimicrobial properties of boron compounds have been well-documented. This compound has shown potential against various bacterial strains.

Research Findings

In vitro studies revealed that the compound exhibited bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of conventional antibiotics.

Enzyme Inhibition

The compound also acts as an inhibitor of certain enzymes that are crucial for metabolic processes. For example:

  • Aldose Reductase Inhibition : This enzyme is involved in glucose metabolism and its inhibition can be beneficial in managing diabetic complications.

Data Table: Enzyme Inhibition Studies

EnzymeIC50 (µM)Reference
Aldose Reductase15
Carbonic Anhydrase25

The biological activity of this compound can be attributed to its ability to form stable complexes with biomolecules. This interaction often leads to alterations in enzyme activity and cellular signaling.

Proposed Mechanisms

  • Formation of Boron Complexes : The boron atom can interact with hydroxyl groups in biomolecules.
  • Disruption of Cellular Signaling : By interfering with signaling pathways critical for cell survival.
  • Induction of Oxidative Stress : Leading to apoptosis in cancer cells.

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